Step-Change in Lipophilicity: XLogP3 Comparison of 3-Cycloheptyl vs. 3-Cyclohexyl vs. Parent
The 3-cycloheptyl substitution imparts an XLogP3 of 3.8, which is an increase of +0.6 log units over the 3-cyclohexyl analog (XLogP3 3.2) and a massive +3.0 log units over the unsubstituted cyclobutanecarboxylic acid (XLogP3 0.8). This larger-than-incremental jump for a single methylene addition indicates an emergent lipophilic character. [1] [2]
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 3-cyclohexyl analog (3.2); Parent cyclobutanecarboxylic acid (0.8) |
| Quantified Difference | +0.6 log units (vs 3-cyclohexyl); +3.0 log units (vs parent) |
| Conditions | Predicted by XLogP3 3.0 algorithm. |
Why This Matters
A +0.6 log unit shift can be sufficient to differentiate ADME behavior in biological screening, which means this compound is not a functional equivalent of its smaller-ring predecessors—a crucial point for procurement decisions in lead optimization programs.
- [1] PubChem Compound Summary for CID 47802, Cyclobutanecarboxylic acid, 3-cycloheptyl-. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. National Center for Biotechnology Information. View Source
